molecular formula C12H20O B8366731 2-Allyl-2-propylcyclohexanone

2-Allyl-2-propylcyclohexanone

Cat. No. B8366731
M. Wt: 180.29 g/mol
InChI Key: UBXYPRZPUGORTE-UHFFFAOYSA-N
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Patent
US07223767B2

Procedure details

2-Allyl-2-propylcyclohexanone (2.96 g, 16.4 mmol) and PtO2 (300 mg) were combined in MeOH (100 mL) and hydrogenated at 1 atm for 4 hrs. The catalyst was filtered off and the solvent evaporated to afford 2.78 g (93%) of 2,2-dipropylcyclohexanone as a colorless liquid. MS (CI) 183 (M+H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([CH2:11][CH2:12][CH3:13])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])[CH:2]=[CH2:3]>CO.O=[Pt]=O>[CH2:11]([C:4]1([CH2:1][CH2:2][CH3:3])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
C(C=C)C1(C(CCCC1)=O)CCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1(C(CCCC1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.